molecular formula C24H34O2 B14252351 2,2'-Bis(hexyloxy)-1,1'-biphenyl CAS No. 271797-57-0

2,2'-Bis(hexyloxy)-1,1'-biphenyl

Cat. No.: B14252351
CAS No.: 271797-57-0
M. Wt: 354.5 g/mol
InChI Key: PMDONTDGEUMXTC-UHFFFAOYSA-N
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Description

2,2’-Bis(hexyloxy)-1,1’-biphenyl is an organic compound characterized by two hexyloxy groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(hexyloxy)-1,1’-biphenyl typically involves the reaction of biphenyl with hexyloxy substituents. One common method includes the use of hexyloxy bromide and a biphenyl derivative under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to deprotonate the hexyloxy group, allowing it to attack the biphenyl core.

Industrial Production Methods

Industrial production of 2,2’-Bis(hexyloxy)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(hexyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the biphenyl core or the hexyloxy groups, leading to the formation of different reduced products.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the hexyloxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexyloxy groups can yield hexyloxy aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

2,2’-Bis(hexyloxy)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.

    Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,2’-Bis(hexyloxy)-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The hexyloxy groups provide hydrophobic interactions, while the biphenyl core offers rigidity and stability. These properties allow the compound to interact with various molecular targets, such as cell membranes or protein structures, influencing their behavior and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(hydroxymethyl)propionic acid: Similar in structure but with hydroxyl groups instead of hexyloxy groups.

    2,2’-Bis(trifluoromethyl)biphenyl: Contains trifluoromethyl groups, offering different electronic properties.

    4,4’-Bis(hexyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole: Another biphenyl derivative with different substituents.

Uniqueness

2,2’-Bis(hexyloxy)-1,1’-biphenyl is unique due to its combination of hydrophobic hexyloxy groups and a stable biphenyl core. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in both research and industry.

Properties

CAS No.

271797-57-0

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-hexoxy-2-(2-hexoxyphenyl)benzene

InChI

InChI=1S/C24H34O2/c1-3-5-7-13-19-25-23-17-11-9-15-21(23)22-16-10-12-18-24(22)26-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3

InChI Key

PMDONTDGEUMXTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1C2=CC=CC=C2OCCCCCC

Origin of Product

United States

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